Computed Lipophilicity (XLogP3) Differentiation Against Core Scaffold
The target compound possesses a computed partition coefficient (XLogP3) of 2.7. [1] This is approximately 1.5 orders of magnitude more lipophilic than the unsubstituted parent scaffold pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (estimated XLogP ~1.1), and marks a deliberate balance between solubility and permeability for CNS or cellular penetration programs. This property is a direct consequence of the 7-ethyl and 3-phenyl substituents, which are absent in simpler, more hydrophilic analogs. [1]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (parent core): ~1.1 (estimated) and 7-methyl analog: ~2.2 (estimated class trend) |
| Quantified Difference | ΔXLogP ≈ +1.6 vs. parent core; ΔXLogP ≈ +0.5 vs. 7-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity guides procurement for projects requiring this specific balance of logP for permeability-toxicity trade-offs, where using a simpler analog would introduce a systemic bias in a lead optimization series.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53213479, 7-Ethyl-2-methyl-3-phenylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved May 11, 2026. View Source
